molecular formula C18H15N5O3S2 B2616495 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 307514-13-2

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B2616495
CAS No.: 307514-13-2
M. Wt: 413.47
InChI Key: WLTWIRNLTJEOAI-UHFFFAOYSA-N
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Description

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate sulfonyl chloride . The resulting intermediate is then reacted with 4-cyanobenzoyl chloride to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .

Chemical Reactions Analysis

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its combination of a cyano group and a sulfonamide group, which enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c1-2-16-21-22-18(27-16)23-28(25,26)15-9-7-14(8-10-15)20-17(24)13-5-3-12(11-19)4-6-13/h3-10H,2H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTWIRNLTJEOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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